6-ethyl-5-fluoro-N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine typically involves multi-step organic synthesis. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro and Ethyl Groups: These groups can be introduced via electrophilic substitution reactions.
Attachment of the Thiazole and Piperidine Moieties: These steps may involve coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperidine moieties.
Reduction: Reduction reactions may target the pyrimidine core or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions may vary, but typical reagents include halogenating agents and nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals.
Biological Research: The compound could be used to study the biological pathways and molecular targets it interacts with.
Industrial Applications: It may find use in the synthesis of more complex molecules or as a reagent in various chemical processes
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the biological context but could include inhibition or activation of specific proteins, modulation of signaling pathways, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine
- Various Indole Derivatives : These compounds share some structural similarities and may exhibit similar biological activities .
Uniqueness
What sets 6-ethyl-5-fluoro-N-methyl-N-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H26FN5S |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
6-ethyl-5-fluoro-N-methyl-N-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H26FN5S/c1-4-16-17(19)18(21-12-20-16)23(3)9-14-5-7-24(8-6-14)10-15-11-25-13(2)22-15/h11-12,14H,4-10H2,1-3H3 |
InChI Key |
FQKJGLIUPRXAQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)CC3=CSC(=N3)C)F |
Origin of Product |
United States |
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